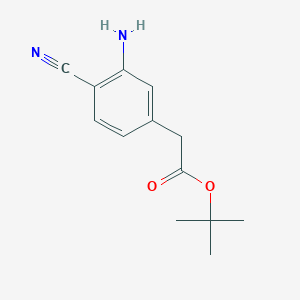

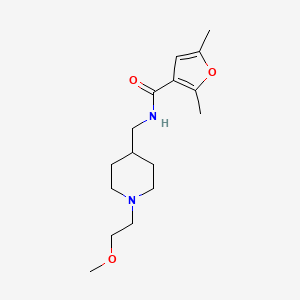

![molecular formula C15H16FN7 B2976446 7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine CAS No. 896367-18-3](/img/structure/B2976446.png)

7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a triazolopyrimidine derivative that has been synthesized using various methods.

Applications De Recherche Scientifique

Antihypertensive Potential

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties, including structures related to 7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine, have been synthesized and evaluated for their antihypertensive activity. Some compounds showed promising activity, suggesting the therapeutic potential of these derivatives in managing hypertension (Bayomi et al., 1999).

Adenosine Receptor Affinity

Research on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, substituted with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, aimed to target human adenosine A1 and/or A2A receptor subtypes. These derivatives, including the core structure of interest, have shown varied affinities, indicating their potential for developing selective adenosine receptor modulators (Squarcialupi et al., 2017).

Antagonist Activity for 5-HT2 Receptors

A study synthesized and tested bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-[bis(4-fluoro-phenyl)methylene]piperidine groups for 5-HT2 and alpha 1 receptor antagonist activity. Among them, specific compounds displayed potent 5-HT2 antagonist activity, highlighting their potential as central nervous system therapeutics (Watanabe et al., 1992).

Parkinson's Disease Treatment

Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists. Replacing the triazolotriazine core with triazolo[1,5-c]pyrimidine derivatives has yielded analogs showing oral activity in a mouse model of Parkinson's disease, suggesting their utility in treating movement disorders (Vu et al., 2004).

Synthesis of Novel Antimicrobial Agents

Research into the synthesis of novel antimicrobial agents has led to the creation of derivatives incorporating the this compound scaffold. These studies focus on enhancing antimicrobial efficacy against resistant strains, indicating the chemical's role in developing new therapeutic agents (Chu et al., 1985).

Mécanisme D'action

Target of Action

The primary targets of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, resulting in changes in their function. Specifically, it inhibits the uptake of uridine, a nucleoside, in cells transfected with cloned human ENT1 and ENT2 . This inhibition is irreversible and non-competitive, meaning it reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway, as ENTs are responsible for the transport of nucleosides, the building blocks of nucleotides, across cell membranes. By inhibiting ENTs, this compound can potentially disrupt nucleotide synthesis and, consequently, DNA replication and cellular function .

Result of Action

The result of the action of this compound is the inhibition of ENTs, leading to a decrease in uridine uptake in cells. This can potentially disrupt nucleotide synthesis and cellular function .

Propriétés

IUPAC Name |

7-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN7/c1-21-14-13(19-20-21)15(18-10-17-14)23-8-6-22(7-9-23)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXZEWJXZFSFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)

![N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2976373.png)

![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)

![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)

![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)